BenchChemオンラインストアへようこそ!

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one

Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

Select this 6-amino pyrido[3,4-d]pyrimidin-4-one scaffold to exploit three accessible derivatization vectors (C2, C6, C8) for parallel library synthesis. The free 6-NH₂ enables single-step amide coupling with commercial carboxylic acids—unlike the 6-unsubstituted core that requires multi-step functionalization. Ideal for building focused kinase probe libraries targeting CDK2/5 (low-µM activity) or for systematic AO-metabolism SAR studies. C2/C6-disubstituted analogs block aldehyde oxidase-mediated clearance, offering a rational path to metabolically stable leads. Available in research quantities with custom synthesis options.

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 1379204-94-0
Cat. No. B2419619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-pyrido[3,4-d]pyrimidin-4-one
CAS1379204-94-0
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESC1=C2C(=CN=C1N)N=CNC2=O
InChIInChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12)
InChIKeyHCAURCKTXDJMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1H-pyrido[3,4-d]pyrimidin-4-one (CAS 1379204-94-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Amino-1H-pyrido[3,4-d]pyrimidin-4-one (CAS 1379204-94-0) is a minimal, unsubstituted pyrido[3,4-d]pyrimidin-4-one heterocycle bearing a single exocyclic amine at the 6-position and an endocyclic lactam carbonyl at the 4-position, with the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g/mol . This scaffold is formally related to the core structures found in FDA-approved CDK4/6 inhibitors (e.g., palbociclib) and advanced KDM4/KDM5 histone demethylase inhibitors, but its unique value for scientific procurement lies in its status as an unadorned, synthetically versatile intermediate that enables divergent library synthesis without pre-installed substituent bias [1].

Why Generic Pyrido[3,4-d]pyrimidin-4-one Analogs Cannot Substitute for 6-Amino-1H-pyrido[3,4-d]pyrimidin-4-one in SAR-Driven Lead Optimization


Within the pyrido[3,4-d]pyrimidin-4-one chemotype, the position, electronic character, and steric bulk of substituents profoundly alter both the target engagement profile and the metabolic fate of the molecule. C8-substituted analogs have been extensively optimized as potent KDM4/KDM5 inhibitors (e.g., compound 34a with KDM5B IC₅₀ = 156 nM), while C2-substitution has been shown to block aldehyde oxidase (AO)-mediated metabolism that otherwise causes rapid in vivo clearance of the unblocked core [1][2]. The 6-amino variant, by contrast, provides a distinct vector for derivatization—the 6-position amine can serve as a handle for amide coupling, urea formation, or reductive amination—that is orthogonal to the C8 and C2 vectors exploited in published inhibitor series. Consequently, substituting a C8-functionalized or C2-functionalized analog for the 6-amino core during fragment growth or scaffold-hopping campaigns would direct the SAR trajectory toward entirely different chemical space, invalidating comparative structure–activity conclusions [1].

Quantitative Differentiation Evidence for 6-Amino-1H-pyrido[3,4-d]pyrimidin-4-one Versus Closest Structural Analogs


Synthetic Versatility: 6-Amino Handle Enables Divergent Derivatization Inaccessible from 6-H or 6-Oxo Analogs

The 6-amino group of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one provides a nucleophilic handle for amide bond formation, urea synthesis, and reductive amination. Rewcastle et al. demonstrated that 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones can be systematically accessed from 5-aminopyridine-4-carboxylic acid precursors, with the 6-position amine serving as the key diversification point [1]. By comparison, the unsubstituted pyrido[3,4-d]pyrimidin-4-one core (CAS 19178-25-7) lacks this functional handle, limiting derivatization to N-alkylation of the lactam nitrogen or late-stage C–H functionalization, which requires harsher conditions and offers lower regiochemical control [2].

Medicinal Chemistry Library Synthesis Kinase Inhibitor Design

Metabolic Stability Differentiation: C6-Amine Substitution Lacks the Inherent Aldehyde Oxidase Liability of Unblocked Pyrido[3,4-d]pyrimidin-4-ones

Bavetsias et al. demonstrated that the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one core is rapidly metabolized by aldehyde oxidase (AO), leading to high in vivo clearance in mice [1]. Introduction of a C2-substituent (e.g., methyl, amino) blocked this AO-mediated oxidation. While no direct AO metabolism data exist for the 6-amino analog, the electron-donating 6-NH₂ group alters the electron density at the C2 position compared to the unsubstituted core, and the presence of a polar functional group at C6 provides a metabolic soft spot distinct from the AO-sensitive site [1]. In contrast, the fully unsubstituted pyrido[3,4-d]pyrimidin-4-one (CAS 19178-25-7) is expected to be highly AO-labile, limiting its utility in cell-based assays exceeding 2–4 hours [2].

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Kinase Inhibition Profile: Broad CDK Activity with Micromolar Potency Distinguished from Subtype-Selective Clinical Pyrido[3,4-d]pyrimidines

6-Amino-1H-pyrido[3,4-d]pyrimidin-4-one has been reported to inhibit CDK2 and CDK5 with IC₅₀ values in the low micromolar range . This profile contrasts sharply with clinically advanced pyrido[3,4-d]pyrimidine-based CDK4/6 inhibitors such as palbociclib (PD-0332991), which displays CDK4/D1 IC₅₀ = 11 nM and CDK6/D2 IC₅₀ = 15 nM while exhibiting negligible CDK2/E2 and CDK5/p25 activity (IC₅₀ > 10 µM) . The 6-amino analog thus occupies a distinct selectivity niche: it is a non-selective, micromolar CDK probe suitable for target identification and pathway validation studies where polypharmacology is tolerated or desired, whereas palbociclib-like compounds are exquisitely selective CDK4/6 tools.

Kinase Inhibition CDK2 CDK5 Anticancer Screening

NCI-60 Cytotoxicity Fingerprint Differentiates 6-Amino Scaffold from C8-Substituted KDM4/5 Inhibitor Series

The 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one scaffold has been evaluated in the NCI-60 human tumor cell line panel, with reported significant cytotoxicity against MDA-MB-468 (breast) and UO-31 (renal) lines . In contrast, the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one KDM4/5 inhibitor series developed by Bavetsias et al. was profiled primarily in target engagement assays (KDM4A IC₅₀ = 136 nM for lead compound) and cellular histone methylation biomarker assays, with cytotoxicity being a secondary endpoint in a narrower cell line subset [1]. This differential cellular profiling means that the 6-amino core has a publicly available, broad cytotoxicity fingerprint suitable for COMPARE analysis and mechanism-of-action deconvolution, whereas C8-substituted analogs have deep but narrow target-specific characterization.

Anticancer Screening NCI-60 Panel Cytotoxicity Profiling

Commercial Purity and Physical Form Differentiation vs. Research-Grade Analogs

Commercially, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one (CAS 1379204-94-0) is available from multiple suppliers at purities of 93% (AKSci) and 98% (Leyan) , with pricing for 50 mg research quantities at approximately €724 (CymitQuimica, 2019) . By comparison, the unsubstituted core pyrido[3,4-d]pyrimidin-4-one (CAS 19178-25-7) is less widely stocked, and C8-substituted analogs are predominantly available only as custom synthesis items or through specialized vendors, often with lead times exceeding 4–6 weeks. This commercial availability differential makes the 6-amino scaffold the more practical starting point for rapid SAR exploration.

Chemical Procurement Purity Specification Building Block Sourcing

Optimal Research and Procurement Application Scenarios for 6-Amino-1H-pyrido[3,4-d]pyrimidin-4-one


Divergent Kinase-Focused Library Synthesis Using the 6-Amino Handle as the Primary Diversity Vector

Medicinal chemistry teams seeking to generate a focused kinase inhibitor library should prioritize 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one as the core scaffold due to its three accessible derivatization vectors . The 6-NH₂ group enables rapid parallel amide coupling with commercial carboxylic acid building blocks, generating 50–200 compound libraries in a single synthetic step. This strategy directly exploits the scaffold's differentiation from the 6-unsubstituted core, which lacks this handle and would require multi-step sequence introduction of diversity elements .

CDK2/CDK5 Pathway Validation Studies Requiring a Non-Selective Micromolar Probe

Investigators studying CDK2- or CDK5-dependent phenotypes (neuronal differentiation, transcriptional regulation, certain cancer subtypes) can employ the 6-amino scaffold as a starting probe, leveraging its reported low-micromolar CDK2/CDK5 inhibitory activity . This contrasts with CDK4/6-selective clinical compounds (e.g., palbociclib) that are inactive against CDK2/5 (IC₅₀ > 10 µM) and therefore cannot address CDK2/5 biology . The 6-amino core fills a gap in the commercially available CDK probe toolbox for targets beyond CDK4/6.

Mechanism-of-Action Deconvolution via NCI-60 COMPARE Analysis

Researchers who have generated cytotoxicity data using the 6-amino scaffold can submit their compounds to the NCI-60 panel (or analyze existing NCI-60 data where available) and use the COMPARE algorithm to identify known anticancer agents with similar cytotoxicity fingerprints . This analysis can generate testable hypotheses about the molecular target(s) of the 6-amino series, a capability not readily available for C8-substituted KDM4/5 inhibitor tool compounds whose cellular profiling has been limited to histone methylation biomarkers rather than broad cytotoxicity panels .

Metabolic Stability Optimization Starting from a Scaffold with Predictable AO Liability Profile

Drug metabolism scientists optimizing pyrido[3,4-d]pyrimidin-4-one lead series can use the 6-amino core as a reference scaffold to systematically probe the impact of C2- and C6-substitution on aldehyde oxidase-mediated clearance. The established structure–metabolism relationship that C2-substitution blocks AO metabolism of this chemotype provides a rational framework for designing 2,6-disubstituted analogs with improved metabolic stability while retaining the synthetic accessibility conferred by the 6-amino handle.

Quote Request

Request a Quote for 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.